molecular formula C18H13BrClN5O3 B4376429 2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B4376429
M. Wt: 462.7 g/mol
InChI Key: FTNVGMBCGGIQIS-UHFFFAOYSA-N
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Description

2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a unique structure that includes a bromophenyl group, a chlorophenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring

Preparation Methods

The synthesis of 2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenyl and chlorophenyl intermediates, followed by the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring. The final step involves the acylation of the intermediate to form the acetamide derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The carbonyl groups in the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring can be reduced to form alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups may interact with enzymes or receptors, while the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring may play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other derivatives of tetrahydropyrrolo[3,4-d][1,2,3]triazole, such as:

  • 2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide
  • 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-bromophenyl)acetamide These compounds share similar structural features but differ in the position and type of halogen substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN5O3/c19-10-2-1-3-13(8-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-6-4-11(20)5-7-12/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNVGMBCGGIQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 4
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE

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